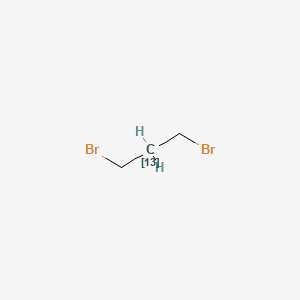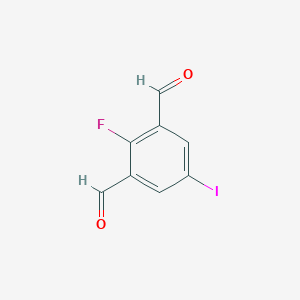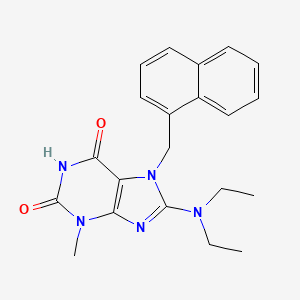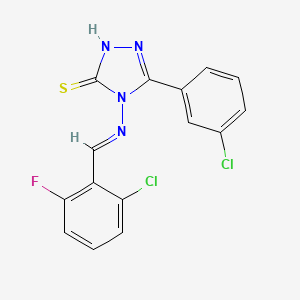
Nonanedioic-13C9 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13C9H16O4
. This compound is notable for its isotopic labeling with carbon-13, making it valuable in various scientific research applications. Nonanedioic-13C9 Acid is a stable isotope reagent used extensively in studies requiring precise tracking of molecular pathways.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonanedioic-13C9 Acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The process involves the following steps:
Ozonolysis: Oleic acid is treated with ozone to form an ozonide intermediate.
Oxidative Cleavage: The ozonide is then cleaved using an oxidizing agent such as hydrogen peroxide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same ozonolysis and oxidative cleavage process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Nonanedioic-13C9 Acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield nonanediol.
Substitution: It can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Nonanediol.
Esterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Nonanedioic-13C9 Acid is used in a wide range of scientific research applications:
Chemistry: As a stable isotope reagent, it is used in tracer studies to track chemical reactions and pathways.
Biology: It helps in studying metabolic pathways and enzyme activities.
Medicine: this compound is used in dermatological formulations for treating acne and rosacea due to its anti-inflammatory and antibacterial properties.
Industry: It is used in the production of polymers, plasticizers, and lubricants.
Wirkmechanismus
Nonanedioic-13C9 Acid can be compared with other dicarboxylic acids such as:
Sebacic Acid: Similar in structure but with a longer carbon chain.
Adipic Acid: A shorter-chain dicarboxylic acid used in nylon production.
Pimelic Acid: Another dicarboxylic acid with a seven-carbon chain.
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, making it particularly useful in research applications requiring precise molecular tracking.
Vergleich Mit ähnlichen Verbindungen
- Sebacic Acid
- Adipic Acid
- Pimelic Acid
Nonanedioic-13C9 Acid’s versatility and unique properties make it an invaluable compound in various scientific and industrial fields. Its applications range from fundamental research to practical uses in medicine and industry, highlighting its broad utility and significance.
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
197.16 g/mol |
IUPAC-Name |
(1,2,3,4,5,6,7,8,9-13C9)nonanedioic acid |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI-Schlüssel |
BDJRBEYXGGNYIS-RIQGLZQJSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13C](=O)O |
Kanonische SMILES |
C(CCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054445.png)




![1-butyl-N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12054468.png)



![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
